molecular formula C18H34O3 B135941 Epoxyoleic acid CAS No. 24560-98-3

Epoxyoleic acid

Cat. No.: B135941
CAS No.: 24560-98-3
M. Wt: 298.5 g/mol
InChI Key: IMYZYCNQZDBZBQ-SJORKVTESA-N
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Description

Epoxyoleic acid is an epoxidized fatty acid derived from oleic acid, a monounsaturated omega-9 fatty acid commonly found in various vegetable oils. The epoxidation process introduces an oxirane ring into the oleic acid molecule, resulting in this compound. This compound is known for its high reactivity due to the strained three-membered oxirane ring, making it valuable in various industrial and scientific applications.

Mechanism of Action

Target of Action

Epoxyoleic acid (EOA) is a derivative of oleic acid, which is one of the main constituents of fatty acids . The primary targets of EOA are the double bonds of the carbons in oleic acid, which react with active oxygen to form an oxirane ring .

Mode of Action

EOA is produced through the epoxidation method, where the double bonds of the carbons in oleic acid react with active oxygen to form an oxirane ring . This process is facilitated by using in situ formed performic acid . Epoxide is a highly reactive compound with high polarity and ring strains, making it very useful in organic synthesis . The epoxidation of oleic acid occurs through the reaction between the double bonds and peracid, proceeding in a concerted mechanism to produce a stereospecific product .

Biochemical Pathways

The biochemical pathways affected by EOA involve the conversion of fatty acids into oxirane rings through the epoxidation method . This process results in the production of various polymeric materials from vegetable oils . The epoxidation of vegetable oils is a simple and straightforward process, and it occurs through the reaction between the double bonds and peracid, proceeding in a concerted mechanism to produce a stereospecific product .

Pharmacokinetics

It is known that the physicochemical properties of in situ hydrolysed dihydroxystrearic acid (dhsa), a product derived from eoa, have been compared, indicating that the in situ hydrolysed dhsa has the potential to be commercialized because the synthesis route is simpler and has a high relative conversion to oxirane (857%) .

Result of Action

The result of EOA action is the production of oxirane rings from the double bonds of the carbons in oleic acid . These oxirane rings are highly reactive compounds with high polarity and ring strains, which are very useful in organic synthesis . The products of this reaction are used to manufacture various items such as plastics, lubricants, paints, and detergents .

Action Environment

The action environment of EOA is largely dependent on the presence of active oxygen and peracid, which facilitate the epoxidation process . The process parameters of epoxidation also play a crucial role in the successful production of EOA . Environmental factors such as temperature and acid concentrations can influence the reaction time and the extent of oxirane ring formation .

Biochemical Analysis

Biochemical Properties

Epoxyoleic acid interacts with various enzymes, proteins, and other biomolecules. It has been identified as one of the specific lipids that determine the angiogenesis microenvironment, interacting with other lipids such as nitrooleic acid, docosahexaenoic acid (DHA), eicosapentaenoic acid (EPA), palmitic acid, oleic acid, linoleic acid, linolenic acid, lysophosphatidylcholine (LPC), cholesterol, 7-ketocholesterol, and docosahexaenoyl lysophosphatidylcholine (DHA-LPC) .

Cellular Effects

In terms of cellular effects, this compound and diepoxylinoleic acid have been found to induce weak cytotoxicity at high concentrations. At low concentrations, their effects are similar to those of oleic and linoleic acids .

Molecular Mechanism

The molecular mechanism of this compound involves its high reactivity due to its epoxide structure. This structure allows it to participate in various biochemical reactions, including the formation of oxiranes, valuable industrial products .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For instance, the functional groups of this compound were identified using a Fourier-transform infrared spectrometer (FTIR), showing the presence of epoxide groups and the disappearance of absorption peaks .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is produced by the epoxidation of oleic acid, a process that involves several enzymes and cofactors .

Transport and Distribution

It is known that specific lipids, including this compound, are present in different areas of the cell, suggesting that they may be transported and distributed in a specific manner .

Preparation Methods

Synthetic Routes and Reaction Conditions: Epoxyoleic acid is typically synthesized through the epoxidation of oleic acid. The most common method involves the use of peracids, such as performic acid or peracetic acid, which react with the double bond in oleic acid to form the oxirane ring. The reaction is usually carried out under mild conditions, with temperatures ranging from 25°C to 60°C, and can be catalyzed by various acids, including sulfuric acid and formic acid .

Industrial Production Methods: In industrial settings, the epoxidation process is often optimized for higher yields and selectivity. Auto-catalytic epoxidation using formic acid, where formic acid acts as both a reactant and a catalyst, is one such method. This approach has been shown to achieve a maximum selectivity of 58% for the conversion of oleic acid to this compound . The process parameters, such as hydrogen peroxide concentration and stirring speed, are carefully controlled to maximize the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions: Epoxyoleic acid undergoes various chemical reactions, primarily due to the presence of the reactive oxirane ring. These reactions include:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness of Epoxyoleic Acid: this compound is unique due to its single oxirane ring and its derivation from oleic acid, which is abundant in nature. This makes it a valuable and accessible compound for various applications in research and industry .

Properties

IUPAC Name

8-[(2S,3R)-3-octyloxiran-2-yl]octanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O3/c1-2-3-4-5-7-10-13-16-17(21-16)14-11-8-6-9-12-15-18(19)20/h16-17H,2-15H2,1H3,(H,19,20)/t16-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMYZYCNQZDBZBQ-SJORKVTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1C(O1)CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC[C@@H]1[C@@H](O1)CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40179300
Record name Octadecanoic acid, 9,10-epoxy-, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40179300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24560-98-3
Record name Epoxyoleic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24560-98-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9,10-Epoxystearic acid, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024560983
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octadecanoic acid, 9,10-epoxy-, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40179300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9,10-EPOXYSTEARIC ACID, CIS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V168Q47TLP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

9,10-Epoxyoctadecanoic acid is prepared according to a method described in “Salimon et al., (2009), European Journal of Scientific Research, 32(2), 216-222” and in which 71 mmol of oleic acid are treated with freshly prepared performic acid at ambient temperature for 3 hours with magnetic stirring (400 rpm). A white powder of 9,10-epoxyoctadecanoic acid (51 mmol) is obtained, with a degree of purity of 65% and a yield of 72%.
Quantity
71 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of epoxyoleic acid?

A1: this compound has the molecular formula C18H32O3 and a molecular weight of 296.44 g/mol.

Q2: What are the key structural features of this compound?

A2: this compound is an unsaturated fatty acid with an 18-carbon chain containing a cis double bond at the 9th carbon and an epoxide ring between the 12th and 13th carbons. []

Q3: What spectroscopic data is available for this compound?

A3: Nuclear magnetic resonance (NMR) spectroscopy has been used to determine the conformation of this compound and its derivatives, particularly focusing on the chemical shifts of protons associated with the epoxide ring and adjacent carbons. []

Q4: What are the natural sources of this compound?

A4: this compound is found in the seed oils of various plants, particularly those belonging to the families Euphorbiaceae, Malvaceae, and Compositae. Significant sources include Vernonia anthelmintica (purple fleabane), Euphorbia lagascae, and Cephalocroton cordofanus. [, , , , , ]

Q5: How is this compound biosynthesized?

A5: this compound is biosynthesized from linoleic acid through a two-step process. First, linoleic acid is converted to 13-hydroperoxyoctadeca-cis-9-trans-11-dienoic acid by the enzyme lipoxygenase. Subsequently, hydroperoxide isomerase catalyzes the formation of this compound from the hydroperoxide intermediate. [, ] There is also evidence suggesting that (+)-threo-12,13-dihydroxyoleic acid might be a precursor to this compound. []

Q6: What are the potential industrial applications of this compound?

A6: this compound exhibits potential as a bio-based plasticizer for polyvinyl chloride (PVC) due to its ability to enhance flexibility and stability. [, , ] It can also be utilized in the production of coatings, dyes, and as a stabilizer in various formulations. [, ]

Q7: Can this compound be used as a biolubricant?

A7: Research suggests that α-hydroxy ester derivatives of 9,10-epoxyoleic acid show promise as biolubricant base oils due to their advantageous properties. []

Q8: How does the presence of this compound in soybean oil affect its properties?

A8: Epoxidized soybean oil, containing this compound, is commonly used as a plasticizer and stabilizer in PVC. The epoxide group contributes to enhanced compatibility with the polymer matrix and improves its thermal stability. [, ]

Q9: What analytical techniques are used to characterize and quantify this compound?

A9: Gas chromatography (GC) coupled with mass spectrometry (MS) is widely employed for the identification and quantification of this compound in various matrices. [, ] This technique allows for separation and detection of different fatty acids, including this compound, based on their retention times and mass-to-charge ratios. [, ]

Q10: How can the this compound content in plant oils be determined?

A10: Reversed-phase partition chromatography (RPPC) has been used for the analysis of this compound in seed oils. This method utilizes a stationary phase of silicone-impregnated Celite and aqueous acetone as the mobile phase to separate and quantify fatty acids based on their polarity and affinity for the stationary phase. []

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